N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 2,5-dimethylfuran with an appropriate oxalamide precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives. Substitution reactions can lead to a wide range of substituted furans with different functional groups.
Scientific Research Applications
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan rings can interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran:
Furan-2-carboxylic acid: Another furan derivative used in the synthesis of pharmaceuticals and agrochemicals.
Furan-2-ylmethylamine:
Uniqueness
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its dual furan ring structure and the presence of both hydroxyethyl and oxalamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-9-6-12(10(2)22-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-21-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXTWVBNMSBRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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